
5-Methylfuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylfuran-3-amine is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylfuran-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 5-methylfurfural using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . Another method includes the hydrogenation of 5-methylfuran-3-nitro compound using palladium on carbon as a catalyst under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-methylfurfural. This process is carried out in a high-pressure reactor using a metal catalyst such as palladium or nickel. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Methylfuran-3-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 5-methylfuran-3-ol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, nickel.
Major Products Formed:
Oxidation: 5-Methylfuran-3-carboxylic acid.
Reduction: 5-Methylfuran-3-ol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
5-Methylfuran-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylfuran-3-amine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active metabolites . The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
5-Hydroxymethylfurfural (HMF): A key intermediate in the production of bio-based chemicals and fuels.
Furfural: Used in the synthesis of furan-based chemicals and solvents.
2,5-Dimethylfuran: A potential biofuel with high energy density.
Uniqueness: 5-Methylfuran-3-amine stands out due to its amino group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals.
Properties
Molecular Formula |
C5H7NO |
|---|---|
Molecular Weight |
97.12 g/mol |
IUPAC Name |
5-methylfuran-3-amine |
InChI |
InChI=1S/C5H7NO/c1-4-2-5(6)3-7-4/h2-3H,6H2,1H3 |
InChI Key |
YHNKZAGCKQHDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)
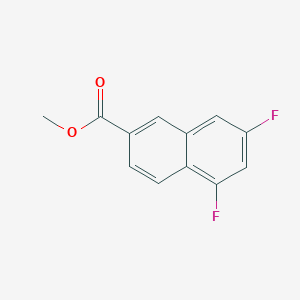
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
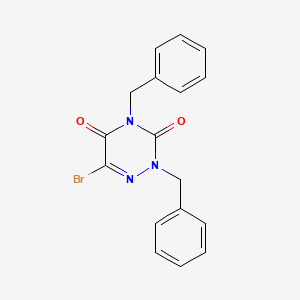
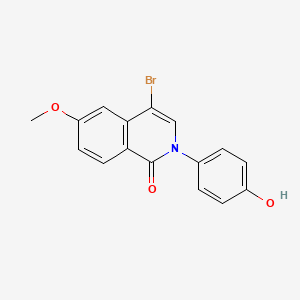
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)

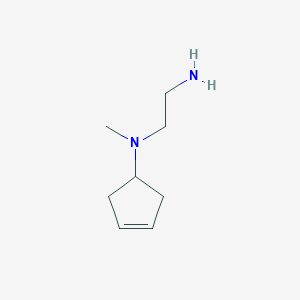

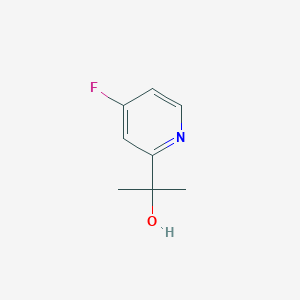

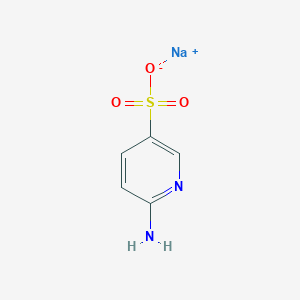
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)
![5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one](/img/structure/B13125421.png)
